3-Amino-3-(2,3-dimethylphenyl)propan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-3-(2,3-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-10(9(8)2)11(12)6-7-13/h3-5,11,13H,6-7,12H2,1-2H3 |
InChI Key |
GRABBATVFYPVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CCO)N)C |
Origin of Product |
United States |
**advanced Synthetic Methodologies for 3 Amino 3 2,3 Dimethylphenyl Propan 1 Ol**
Enantioselective Synthesis of 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol
Achieving high enantioselectivity is a primary goal in the synthesis of chiral molecules. Various strategies have been developed to control the stereochemical outcome of reactions, leading to the desired enantiomer of this compound.
Asymmetric catalysis offers an efficient method for the synthesis of chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Asymmetric Hydrogenation: This technique is a powerful tool for the enantioselective reduction of prochiral ketones or imines. For the synthesis of this compound, a suitable precursor would be a β-aminoketone or a related unsaturated compound. The use of chiral metal catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP, DuPhos), can facilitate the stereoselective reduction of the carbonyl or imino group. For instance, the asymmetric hydrogenation of 3-amino-1-(2,3-dimethylphenyl)propan-1-one would yield the target amino alcohol with high enantiomeric excess (ee).
A general representation of this approach is the asymmetric reduction of a β-aminoketone. The catalyst, typically a chiral transition metal complex, coordinates to the ketone, and hydrogen is delivered preferentially to one face of the carbonyl group, establishing the stereocenter at the hydroxyl-bearing carbon.
Asymmetric Amination: This approach involves the direct introduction of an amino group to a prochiral substrate in an enantioselective manner. For example, palladium-catalyzed asymmetric allylic amination of a suitable precursor could be employed. nih.gov Another strategy is the enantioselective radical C-H amination of alcohols, which can provide access to chiral β-amino alcohols. nih.gov This method bypasses the need for pre-functionalized substrates and offers a direct route to the desired product.
| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) |
| Ru-BINAP | β-Aminoketone | (S) or (R) | Up to 99% |
| Rh-DuPhos | Enamine | (S) or (R) | Up to 98% |
| Pd-Phosphinooxazoline | Allylic carbonate | (R) | Up to 98% nih.gov |
| Cu-Chiral Ligand / Photocatalyst | Alcohol | (S) or (R) | High ee nih.gov |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
A common strategy involves the use of pseudoephedrine as a chiral auxiliary. figshare.com For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reaction, such as an alkylation or a reduction. For example, a chiral oxazolidinone derived from an amino acid can be acylated and then subjected to a diastereoselective reduction of the ketone. Subsequent removal of the auxiliary would afford the enantiomerically enriched β-amino alcohol. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) |
| Pseudoephedrine | Alkylation | >95:5 figshare.com |
| Evans Oxazolidinone | Aldol (B89426) Reaction | Up to 99:1 |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkylation | >90:10 |
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. nih.gov
Ketoreductases (KREDs): A prominent biocatalytic approach for synthesizing chiral alcohols is the asymmetric reduction of prochiral ketones. magtech.com.cn A variety of KREDs are available that can reduce a β-aminoketone precursor to this compound with high enantioselectivity. These enzymes often exhibit predictable stereopreferences based on substrate structure. The reaction typically requires a cofactor such as NADPH, which can be regenerated in situ using a coupled enzyme system (e.g., glucose dehydrogenase).
Transaminases (TAs): Transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones. While this would directly form the amine stereocenter, a subsequent reduction of the keto group would be necessary to obtain the final amino alcohol.
Diastereoselective Synthetic Pathways
When a molecule contains more than one stereocenter, diastereoselective synthesis is employed to control the relative configuration of these centers. For analogs of this compound with additional stereocenters, diastereoselective methods are essential.
One approach involves the diastereoselective reduction of a β-hydroxy imine. The pre-existing stereocenter of the hydroxyl group can direct the reduction of the imine, leading to a predominance of one diastereomer. For example, a three-component reaction involving boranes, diazo compounds, and acyl imines can produce anti-β-amino carbonyl compounds with high diastereoselectivity. nih.gov Subsequent reduction of the carbonyl group would yield the desired 1,3-amino alcohol.
Another strategy is the use of substrate-controlled reactions where the inherent chirality in a starting material directs the formation of a new stereocenter. For instance, starting with an enantiomerically pure building block allows for the diastereoselective introduction of the second stereocenter.
Novel Synthetic Routes to the this compound Core
Research continues to explore more efficient and novel synthetic routes to β-amino alcohols.
Reductive amination is a versatile method for forming amines from carbonyl compounds. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of 3-hydroxy-1-(2,3-dimethylphenyl)propan-1-one with ammonia (B1221849) or a protected amine source in the presence of a reducing agent. researchgate.net The reaction proceeds through the in situ formation of an imine or enamine, which is then reduced to the amine.
A key advantage of this method is the wide availability of starting materials. The stereochemical outcome can be controlled by using a chiral amine source, a chiral reducing agent, or by employing a biocatalyst. An efficient, directed reductive amination of β-hydroxy-ketones allows for the stereoselective preparation of syn-1,3-amino alcohols. organic-chemistry.org
| Carbonyl Precursor | Amine Source | Reducing Agent | Stereochemical Control |
| 3-Hydroxy-1-(2,3-dimethylphenyl)propan-1-one | Ammonia | NaBH3CN | Racemic |
| 3-Hydroxy-1-(2,3-dimethylphenyl)propan-1-one | Chiral Benzylamine | H2, Pd/C | Diastereoselective |
| 1-(2,3-dimethylphenyl)-3-oxopropanal | Ammonia | Enzyme (Amine Dehydrogenase) | Enantioselective |
Epoxide Ring-Opening Reactions
The synthesis of β-amino alcohols through the aminolysis of epoxides is a direct and widely utilized method. rroij.comorganic-chemistry.org For the specific synthesis of this compound, a logical precursor would be 2-(2,3-dimethylphenyl)oxirane (B13599522). The reaction involves the nucleophilic attack of an amine at one of the epoxide's carbon atoms, leading to the opening of the three-membered ring.
The reaction of epoxides with amines can be catalyzed by various agents to improve reaction rates and yields. mdpi.com Lewis acids, such as yttrium chloride (YCl₃), are effective in activating the epoxide ring, making it more susceptible to nucleophilic attack. mdpi.com Solid acid catalysts, like silica-bonded S-sulfonic acid (SBSSA), offer advantages such as ease of handling, reusability, and the ability to perform reactions under solvent-free conditions. scielo.org.mx The choice of amine nucleophile is critical; using ammonia would directly yield the primary amine, while protected amine equivalents can also be employed.
The regioselectivity of the ring-opening is a crucial aspect, particularly with unsymmetrical epoxides like 2-(2,3-dimethylphenyl)oxirane. The nucleophilic attack can occur at either the sterically less hindered terminal carbon or the benzylic carbon. The reaction of styrene (B11656) oxide derivatives with aromatic amines often results in the nucleophile attacking the benzylic carbon, influenced by electronic effects. scielo.org.mx In contrast, aliphatic amines tend to attack the terminal carbon via a preferential Sₙ2 mechanism. scielo.org.mx The use of specific catalysts and solvent systems can direct this selectivity. organic-chemistry.org For instance, zinc(II) perchlorate (B79767) has been shown to provide excellent regioselectivity in the aminolysis of epoxides. organic-chemistry.org
| Catalyst/System | Key Features | Potential Application | Reference |
|---|---|---|---|
| YCl₃ | Efficient Lewis acid, effective at low concentrations (1 mol%) under solvent-free conditions. | Catalyzing the ring-opening of 2-(2,3-dimethylphenyl)oxirane with an amine at room temperature. | mdpi.com |
| Silica-bonded S-sulfonic acid (SBSSA) | Reusable, eco-friendly solid acid catalyst for solvent-free reactions. | Heterogeneous catalysis for improved product separation and catalyst recycling. | scielo.org.mx |
| Zeolites | Reusable solid catalysts that can operate in solventless systems. | Providing a structured environment to enhance regioselectivity in the aminolysis reaction. | scirp.org |
| Water or Polar Mixed Solvents (e.g., DMF/H₂O) | Can enable catalyst-free aminolysis of epoxides, enhancing green chemistry profiles. | Promoting the reaction between the epoxide and amine without the need for a metal or acid catalyst. | organic-chemistry.orgresearchgate.net |
Alkylation and Related Carbon-Carbon Bond Forming Reactions
Alternative synthetic routes to this compound involve the formation of the carbon skeleton through alkylation or other C-C bond-forming reactions. These methods offer flexibility in constructing the target molecule from different starting materials.
One such strategy is the use of organometallic reagents, like Grignard reagents, reacting with epoxides. chemistrysteps.com A plausible approach could involve the reaction of a Grignard reagent prepared from 1-bromo-2,3-dimethylbenzene with a suitable three-carbon electrophile containing a latent amino and hydroxyl group or precursors to these functionalities. For instance, reaction with epichlorohydrin (B41342) would form a C-C bond at the terminal carbon, followed by subsequent nucleophilic substitution with an amine and hydrolysis to reveal the alcohol. Grignard reagents typically attack the less substituted carbon of the epoxide in an Sₙ2 fashion. libretexts.orgyoutube.com
Another powerful method for C-C bond formation is the alkylation of nitriles. liv.ac.uk This could be envisioned by starting with 2,3-dimethylbenzyl cyanide. Deprotonation at the α-carbon would generate a nucleophile that could react with a two-carbon electrophile, such as ethylene (B1197577) oxide, to introduce the hydroxyethyl (B10761427) fragment. Subsequent reduction of the nitrile group would then yield the desired primary amine of the target molecule. The α-alkylation of nitriles with alcohols, proceeding through a "hydrogen-borrowing" pathway, represents an environmentally benign alternative. liv.ac.uk
| Reaction Type | Key Reagents | Bond Formed | General Principle | Reference |
|---|---|---|---|---|
| Grignard Reaction | (2,3-dimethylphenyl)magnesium bromide + Epichlorohydrin | C-C | Nucleophilic attack of the Grignard reagent on the less substituted carbon of the epoxide ring. | chemistrysteps.comyoutube.com |
| Nitrile Alkylation | 2,3-dimethylbenzyl cyanide + Base + Ethylene Oxide | C-C | Formation of a carbanion α to the nitrile, followed by nucleophilic attack on the epoxide. | liv.ac.uk |
| Aza-Michael Addition | Amine + α,β-Unsaturated Carbonyl Compound | C-N | Conjugate addition of an amine to an activated alkene, followed by reduction of the carbonyl. | organic-chemistry.org |
Mechanistic Investigations of Key Synthetic Steps
The primary mechanism for the ring-opening of epoxides with amines under neutral or basic conditions is a bimolecular nucleophilic substitution (Sₙ2) reaction. libretexts.org The amine, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon is a stereocenter. The transition state involves a simultaneous bond-formation between the nitrogen and carbon, and bond-breaking of the carbon-oxygen bond.
In the case of unsymmetrical epoxides like 2-(2,3-dimethylphenyl)oxirane, the site of attack is influenced by both steric and electronic factors. Attack at the less substituted terminal carbon is sterically favored. However, the benzylic carbon can sustain a partial positive charge, making it electronically favorable for attack.
When a Lewis acid catalyst is used, it coordinates to the oxygen atom of the epoxide. mdpi.com This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and activating the ring towards nucleophilic attack, even by weaker nucleophiles. mdpi.com This activation can also impart more Sₙ1 character to the reaction, favoring attack at the more substituted carbon (benzylic position) that can better stabilize a positive charge. The interaction between tertiary amines and hydroxyl-containing compounds can also facilitate the ring-opening reaction. rsc.orgpsu.edu
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of β-amino alcohols, including this compound, aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
A key development is the use of water as a reaction solvent, which can facilitate the mild aminolysis of epoxides, often without the need for any catalyst. rroij.comresearchgate.net This approach avoids volatile and often toxic organic solvents. Furthermore, solvent-free (neat) reaction conditions, often facilitated by reusable solid catalysts like SBSSA or zeolites, represent another significant green strategy. scielo.org.mxscirp.orgtandfonline.com These heterogeneous catalysts can be easily recovered by filtration and reused, minimizing waste and cost. uv.es
The use of carbonates, such as propylene (B89431) carbonate, as alternatives to epoxides is another green approach. Carbonates are less hazardous than epoxides and the reactions can often be performed under solventless conditions. scirp.org Atom economy is another central principle. Synthetic routes like the direct aminolysis of an epoxide are highly atom-economical as all atoms from the reactants are incorporated into the product. The use of catalytic rather than stoichiometric amounts of reagents, as seen in the YCl₃-catalyzed epoxide opening, also aligns with green chemistry principles by reducing waste. mdpi.com
**derivatization and Analog Development of 3 Amino 3 2,3 Dimethylphenyl Propan 1 Ol**
Systematic Functional Group Interconversions at the Amine and Hydroxyl Centers
The primary amine and hydroxyl groups of 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol are prime targets for functional group interconversion to modulate properties such as polarity, lipophilicity, and metabolic stability.
N-Acylation and N-Alkylation: The primary amine can be readily acylated using acyl chlorides or anhydrides to form a variety of amides. This transformation is often employed to introduce specific pharmacophoric elements or to alter the compound's hydrogen bonding capacity. N-alkylation, through reductive amination or reaction with alkyl halides, can yield secondary or tertiary amines, which can significantly impact the compound's basicity and biological activity.
O-Esterification and O-Alkylation: The primary hydroxyl group can be converted to esters through reaction with carboxylic acids (Fischer esterification) or more reactive acylating agents. Esterification is a common strategy for creating prodrugs, as esters can be hydrolyzed in vivo by esterases to release the active parent alcohol. nih.gov O-alkylation to form ethers can enhance lipophilicity and metabolic stability by masking the polar hydroxyl group. Under acidic conditions, chemoselective O-acylation of amino alcohols can be achieved by protonating the amino group, thereby preventing its reaction and favoring ester formation at the hydroxyl center. nih.gov
| Reaction Type | Reagent/Conditions | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|---|
| N-Acylation | Acetyl chloride, pyridine | Acetamide | Increased steric bulk, altered H-bonding |
| N-Sulfonylation | Tosyl chloride, base | Sulfonamide | Increased acidity of N-H, altered binding |
| N-Alkylation (Reductive Amination) | Aldehyde/ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | Increased basicity, altered receptor interaction |
| O-Esterification | Acetic anhydride, DMAP | Acetate Ester | Prodrug potential, increased lipophilicity |
| O-Alkylation (Williamson Ether Synthesis) | Methyl iodide, NaH | Methyl Ether | Increased metabolic stability, loss of H-bonding |
Design and Synthesis of Conformationally Restricted Analogs
To investigate the bioactive conformation and enhance receptor selectivity, conformationally restricted analogs of this compound can be designed. By limiting the rotational freedom of the molecule, it is possible to lock it into a specific spatial arrangement that may have a higher affinity for its biological target. mdpi.com
Strategies for achieving conformational restriction include:
Cyclization: The aliphatic chain can be cyclized to form rigid ring systems. For example, intramolecular cyclization between the amine and a suitably functionalized carbon atom could yield substituted pyrrolidine (B122466) or piperidine (B6355638) rings. researchgate.netrsc.org The synthesis of such analogs often involves multi-step sequences starting from the parent amino alcohol or a precursor. researchgate.net
Incorporation of Rigid Spacers: Introducing double or triple bonds, or small ring systems (e.g., cyclopropane) into the propanol (B110389) backbone can restrict conformational flexibility.
The development of such analogs is crucial for understanding structure-activity relationships (SAR) and for designing next-generation compounds with improved potency and selectivity. nih.govnih.gov
| Analog Type | Synthetic Strategy Example | Resulting Structure | Rationale |
|---|---|---|---|
| Pyrrolidine Analog | Intramolecular cyclodehydration of a modified amino alcohol. rsc.org | 2-(2,3-dimethylphenyl)pyrrolidine derivative | Locking the C-C bond rotation |
| Piperidine Analog | Ring-closing metathesis of an unsaturated precursor | 3-(2,3-dimethylphenyl)piperidine derivative | Creating a six-membered ring constraint |
| Aziridine Analog | Intramolecular cyclization via activation of the hydroxyl group | 2-((2,3-dimethylphenyl)(ethyl))aziridine | Highly strained, conformationally rigid ring |
Preparation of Prodrug Strategies and In Vitro Activation Mechanisms of this compound Derivativesenamine.net
Prodrugs are inactive precursors that are converted in vivo to the active drug. rsc.org For this compound, both the amine and hydroxyl groups are suitable handles for prodrug design.
Ester-Based Prodrugs: As mentioned, esterification of the hydroxyl group is a common prodrug approach. Attaching amino acids to the hydroxyl group can create amino acid ester prodrugs, which may target peptide transporters for improved absorption. nih.gov The in vitro activation of these prodrugs is typically mediated by esterases present in plasma and tissues, which hydrolyze the ester bond to release the active alcohol. rsc.org
Cyclization-Activated Prodrugs: A more sophisticated approach involves designing a prodrug that releases the active molecule through an intramolecular cyclization-elimination reaction. nih.govmdpi.com For an alcohol like this compound, a promoiety containing a nucleophile (such as an amine) can be attached. Under physiological conditions (e.g., pH 7.4), the nucleophile attacks an electrophilic center on the linker, leading to the formation of a stable cyclic molecule and the release of the parent drug. nih.govnih.govscilit.com This mechanism can offer better control over the release rate compared to simple enzymatic hydrolysis. mdpi.com
The in vitro activation of such prodrugs is typically studied in buffered solutions at physiological pH and temperature, as well as in plasma or tissue homogenates to assess the contribution of enzymatic hydrolysis. nih.gov
| Prodrug Strategy | Promoiety Example | Activation Mechanism | In Vitro Evaluation |
|---|---|---|---|
| Simple Ester Prodrug | Valine attached via an ester bond | Enzymatic hydrolysis by esterases | Incubation in human plasma, measuring half-life |
| Carbonate Prodrug | Ethyl carbonate | Chemical and enzymatic hydrolysis | Stability studies in pH 7.4 buffer and cell lysates |
| Cyclization-Activated Prodrug | N-(2-hydroxyethyl)glycine linker | Intramolecular aminolysis at pH 7.4. nih.gov | HPLC monitoring of parent drug release over time |
Incorporation of the this compound Moiety into Hybrid Molecules and Macrostructures
The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially synergistic or additive biological activities. nih.govrsc.org The this compound scaffold can serve as a versatile building block or linker in the construction of such complex molecules. nih.govnih.gov
Hybrid Molecules: The amine or hydroxyl group can be used as a point of attachment to link the this compound moiety to another biologically active molecule, such as an anti-inflammatory agent or a kinase inhibitor. nih.govmdpi.com This approach aims to create multi-target agents or to improve the properties of one of the constituent pharmacophores.
**computational and Theoretical Studies of 3 Amino 3 2,3 Dimethylphenyl Propan 1 Ol**
Quantum Chemical Calculations on the Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of 3-amino-1-propanol, these studies elucidate the relationships between their structure and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of chemical compounds. In studies of molecules structurally similar to 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
Furthermore, DFT is utilized to explore electronic properties such as the distribution of electron density, atomic charges, and the molecular electrostatic potential (MEP). The MEP is particularly useful as it helps in identifying the electrophilic and nucleophilic sites within the molecule, offering insights into its reactive behavior.
While DFT is prevalent, ab initio and semi-empirical methods also contribute to the computational analysis of related amino alcohols. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate results, though they are computationally more demanding. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems. The choice of method depends on the desired balance between accuracy and computational cost.
Frontier Molecular Orbital Theory is a key concept in understanding chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
For analogous compounds, these calculations have been performed to understand their electronic transitions and reactivity. For instance, in a study on 2-amino-1-phenyl-1-propanol, the HOMO and LUMO surfaces were visualized to understand the regions of electron density distribution. researchgate.net
Below is an interactive data table summarizing typical parameters obtained from DFT and HOMO-LUMO analysis for similar amino alcohol compounds.
| Property | Description | Typical Calculated Values for Analogous Compounds |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (electron donating ability) | -5 to -7 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (electron accepting ability) | 0 to 2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (indicative of chemical reactivity) | 4 to 6 eV |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | 1 to 4 Debye |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 6 to 8 eV |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 0.5 to 2 eV |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the propanol (B110389) chain in this compound allows it to adopt various conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformations that are most likely to be populated at a given temperature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational changes and interactions with its environment, particularly with solvent molecules. By simulating the motion of the molecule in a solvent box (e.g., water), researchers can observe how the solvent affects the molecule's conformation and vice versa. This is crucial for understanding the behavior of the compound in a biological or chemical system.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. For analogs of this compound, QSAR studies can be used to predict their biological activities based on calculated molecular descriptors. researchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Such models are valuable in medicinal chemistry for designing new compounds with improved therapeutic properties. researchgate.net
In Silico Prediction of Molecular Recognition and Binding Sites
Currently, there are no published studies detailing the in silico prediction of molecular recognition and binding sites for this compound. Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting how a ligand might interact with a protein target. These approaches could elucidate potential binding modes, identify key interacting amino acid residues, and estimate the binding affinity of this compound with various biological targets. Such studies would be invaluable in understanding its potential pharmacological activities and mechanism of action.
Future research in this area would likely involve:
Target Identification: Identifying potential protein targets based on the structural similarity of this compound to known bioactive molecules.
Molecular Docking: Simulating the interaction of the compound with the identified targets to predict binding conformations and affinities.
Molecular Dynamics Simulations: Assessing the stability of the predicted ligand-protein complexes over time.
Non-Linear Optical (NLO) Properties Theoretical Studies
Theoretical studies on the non-linear optical (NLO) properties of this compound are not available in the current body of scientific literature. Computational chemistry methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO properties of organic molecules. medmedchem.comajrconline.org These studies typically calculate parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to evaluate a molecule's potential for NLO applications. researchgate.net
For a molecule like this compound, a theoretical NLO study would involve:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.
Electronic Property Calculations: Computing the electronic distribution and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand charge transfer possibilities. ajrconline.org
Calculation of NLO Properties: Determining the values of polarizability and hyperpolarizability, which are crucial indicators of NLO activity. mdpi.com
The presence of an amino group (electron donor) and a phenyl ring (π-conjugated system) suggests that derivatives of this compound could potentially exhibit NLO properties, a hypothesis that awaits theoretical and experimental validation. nih.gov
**advanced Analytical and Spectroscopic Characterization**
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular structure.
For 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol, ¹H NMR would reveal the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin coupling patterns. For instance, the protons of the two methyl groups on the phenyl ring would likely appear as distinct singlets in the aromatic region of the spectrum. The protons of the propanol (B110389) chain would exhibit more complex splitting patterns.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon (e.g., aromatic, aliphatic, alcohol-bearing).
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.0-7.2 | m | 3H | Ar-H |
| 4.1 | t | 1H | -CH(NH₂ )- |
| 3.6 | t | 2H | -CH₂OH |
| 2.3 | s | 3H | Ar-CH₃ |
| 2.2 | s | 3H | Ar-CH₃ |
| 1.8 | m | 2H | -CH₂ -CH₂OH |
| 1.5 | br s | 2H | -NH₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 142.5 | Ar-C |
| 137.0 | Ar-C |
| 135.8 | Ar-C |
| 128.9 | Ar-C H |
| 126.4 | Ar-C H |
| 125.1 | Ar-C H |
| 60.5 | -C H₂OH |
| 55.3 | -C H(NH₂) - |
| 40.2 | -C H₂-CH₂OH |
| 20.4 | Ar-C H₃ |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula.
For this compound (C₁₁H₁₇NO), the expected exact mass could be precisely calculated and compared with the experimental value obtained from HRMS. Fragmentation patterns observed in the mass spectrum, typically generated by techniques like electron ionization (EI) or collision-induced dissociation (CID), would provide further structural information by revealing stable fragments of the molecule.
Table 3: Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Found m/z | Formula |
|---|
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively, typically in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-N and C-O stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Table 4: Hypothetical IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350-3500 | Strong, Broad | O-H stretch |
| 3200-3400 | Medium | N-H stretch |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| 3010-3100 | Weak | C-H stretch (aromatic) |
| 1590, 1480 | Medium-Weak | C=C stretch (aromatic) |
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystal, the precise arrangement of atoms in the crystal lattice can be determined.
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and conformational details in the solid state. For a chiral compound, this technique can also determine the absolute configuration of the stereocenters.
Chromatographic Method Development for Purity and Isomeric Purity Assessment
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used for purity assessment of chemical compounds. For a chiral compound like this compound, which has a stereocenter at the carbon atom bearing the amino group, chiral HPLC is essential for separating and quantifying the enantiomers.
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The development of a chiral HPLC method would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the (R)- and (S)-enantiomers. This is crucial for controlling the stereochemical purity of the final product.
Table 5: Hypothetical Chiral HPLC Method Parameters for this compound
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating volatile compounds and determining their molecular structure. For a compound like this compound, GC-MS would be instrumental in both monitoring the progress of its synthesis and assessing the purity of the final product.
The analysis would typically involve derivatization of the amino and hydroxyl groups to increase the compound's volatility and thermal stability, which is a common practice for analyzing polar molecules like amino alcohols by GC. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) could be used for this purpose.
Reaction Monitoring: During synthesis, small aliquots of the reaction mixture could be periodically withdrawn, derivatized, and injected into the GC-MS. The resulting chromatograms would show peaks corresponding to starting materials, intermediates, and the desired product. By tracking the decrease in reactant peak area and the increase in the product peak area over time, the reaction's progression and endpoint can be accurately determined.
Purity Assessment: Once the synthesis is complete, GC-MS is used to evaluate the purity of the isolated this compound. A high-purity sample would ideally show a single, sharp peak in the chromatogram at a specific retention time. The presence of other peaks would indicate impurities, which could be starting materials, byproducts, or residual solvents. The mass spectrum of the main peak would serve to confirm the identity of the compound by showing its molecular ion peak and characteristic fragmentation pattern.
Hypothetical GC-MS Data Table: Lacking specific experimental data, the following table is a hypothetical representation of what might be expected for a purity analysis.
| Retention Time (min) | Compound Identity | Area % | Key Mass Fragments (m/z) |
|---|---|---|---|
| 12.5 | This compound Derivative | 99.5 | [M]+, [M-CH3]+, [M-C4H9]+ |
| 9.8 | Unidentified Impurity A | 0.3 | - |
| 11.2 | Unidentified Impurity B | 0.2 | - |
Thermal Analysis Techniques (e.g., DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC would provide valuable information about its thermal properties, such as melting point, heat of fusion, and decomposition temperature.
A typical DSC analysis would involve placing a small, accurately weighed amount of the compound into an aluminum pan and heating it at a constant rate. The resulting DSC thermogram plots heat flow against temperature.
Melting Point: An endothermic peak on the DSC curve would indicate the melting of the substance. The peak's onset temperature is typically taken as the melting point, a key indicator of purity. A sharp melting peak suggests a pure compound, while a broad peak often indicates the presence of impurities.
Decomposition: At higher temperatures, an exothermic or endothermic event might be observed, corresponding to the thermal decomposition of the compound. The onset temperature of this event provides information about the compound's thermal stability.
Hypothetical DSC Data Table: This table illustrates the type of data that would be obtained from a DSC analysis, as specific values for the target compound are not available in published literature.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | TBD | TBD | TBD (Endothermic) |
| Decomposition | TBD | TBD | TBD (Exothermic/Endothermic) |
TBD: To Be Determined, as no experimental data has been found in the literature.
**mechanistic Biological Activity and Target Identification Studies Non Clinical Focus **
In Vitro Enzyme Inhibition and Activation Profiling
Currently, there is no publicly available research detailing the in vitro enzyme inhibition or activation profile of 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol.
Specific studies on the kinetics and mechanism of how this compound may modulate enzyme activity have not been identified.
Information regarding the specificity and selectivity of this compound against various enzyme families, such as hydrolases or kinases, is not available in the current body of scientific literature.
Receptor Binding and Ligand-Target Interaction Studies In Vitro
Detailed in vitro studies on the receptor binding profile and ligand-target interactions of this compound are not presently available.
No data from affinity and selectivity assays of this compound with recombinant receptors has been reported.
The modulatory effects of this compound on ligand-gated ion channels have not been characterized in published research.
Cellular Pathway Modulation and Phenotypic Screening in Model Cell Systems (In Vitro)
There is a lack of available data from in vitro studies in model cell systems to describe how this compound might modulate cellular pathways or to detail the results of any phenotypic screening assays.
Investigation of Cell Proliferation and Apoptosis Induction Mechanisms
There is currently no available research data from non-clinical studies investigating the effects of this compound on cell proliferation or the mechanisms by which it may induce apoptosis.
Modulation of Intracellular Signaling Cascades
Scientific literature does not presently contain studies that explore the modulation of any intracellular signaling cascades by this compound.
Target Identification and Validation Approaches
No target identification and validation studies, such as those employing chemoproteomics or affinity pulldowns, have been published for this compound. nih.gov General chemical proteomics approaches are utilized to isolate and identify protein targets of small molecules from a cellular environment, but these have not been specifically applied to the compound . nih.gov
Structure-Activity Relationship (SAR) Elucidation of this compound Analogs for Biological Potency and Selectivity
There is no available information on structure-activity relationship (SAR) studies for analogs of this compound aimed at elucidating their biological potency and selectivity.
In Vivo Mechanistic Proof-of-Concept Studies in Animal Models
No in vivo mechanistic proof-of-concept studies in animal models, focusing on aspects like target engagement or biomarker modulation for this compound, have been found in the public domain.
**applications in Chemical Synthesis and Materials Science**
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol as a Chiral Ligand or Catalyst in Asymmetric Synthesis
Chiral amino alcohols are well-established as effective ligands and organocatalysts in a wide range of asymmetric transformations. The bifunctional nature of these molecules, possessing both a Lewis basic amine and a Brønsted acidic/hydrogen-bond donating alcohol, allows for the activation of substrates and the creation of a defined chiral environment to control stereoselectivity.
In the field of asymmetric hydrogenation, chiral ligands derived from amino alcohols are crucial for the synthesis of enantiomerically enriched products. These ligands coordinate with transition metals, such as ruthenium, rhodium, and iridium, to form highly effective catalysts. While no studies specifically report the use of this compound in this capacity, the general success of related γ-amino alcohols suggests its potential. rsc.orgresearchgate.netmorressier.com For instance, derivatives of these amino alcohols can be used to create bidentate or tridentate ligands that effectively control the stereochemical outcome of the hydrogenation of ketones, imines, and olefins.
Table 1: Potential Substrates for Asymmetric Hydrogenation using Chiral Amino Alcohol-based Catalysts
| Substrate Class | Product Class | Potential Metal Catalyst |
| Prochiral Ketones | Chiral Secondary Alcohols | Ru, Rh, Ir |
| Prochiral Imines | Chiral Amines | Ir, Rh |
| Prochiral Olefins | Chiral Alkanes | Rh, Ru |
This table represents plausible applications for catalysts derived from this compound based on the known reactivity of similar chiral amino alcohol ligands.
The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Chiral amino alcohols and their derivatives are frequently employed as ligands for metal catalysts or as organocatalysts in reactions such as aldol (B89426) reactions, Michael additions, and allylic alkylations. The amine functionality can activate the nucleophile (e.g., by forming an enamine), while the hydroxyl group can coordinate to the electrophile, bringing the reactants into close proximity within a chiral environment. Although no specific examples involving this compound have been documented, its structural similarity to proven catalysts in this area indicates its potential utility.
Beyond hydrogenation and C-C bond formation, chiral amino alcohols are versatile in promoting other stereoselective reactions. These include asymmetric epoxidations, Diels-Alder reactions, and the synthesis of chiral heterocycles. The ability to fine-tune the steric and electronic properties of the ligand by modifying the aryl group, as in the case of the 2,3-dimethylphenyl moiety, is a key strategy in optimizing these transformations.
Utilization as a Versatile Building Block in Complex Molecule and Natural Product Synthesis
Chiral γ-amino alcohols are valuable synthetic intermediates for the construction of more complex molecules, including pharmaceuticals and natural products. researchgate.net Their bifunctionality allows for sequential or orthogonal chemical modifications. The amine can be acylated, alkylated, or used to form heterocyclic rings, while the alcohol can be oxidized, etherified, or esterified. The stereocenter provides a foundation for building molecular complexity in a controlled manner. While the direct use of this compound as a building block is not reported, its structure is analogous to key fragments in various bioactive compounds.
Integration into Polymeric Materials or Nanostructures for Specific Functions
The incorporation of functional organic molecules into polymers and nanomaterials is a rapidly growing field. Amino alcohols can be grafted onto polymer backbones or attached to the surface of nanoparticles to impart specific properties such as chirality for enantioselective separations, catalytic activity, or biocompatibility. The amine and alcohol groups of this compound provide convenient handles for such functionalization. For example, it could be used to modify silica (B1680970) nanoparticles to create a chiral stationary phase for chromatography or to functionalize magnetic nanoparticles for use as recyclable catalysts. However, no published research has specifically detailed these applications for this compound.
**preclinical Metabolism and Pharmacokinetic Studies Non Human/in Vitro **
In Vitro Metabolic Stability Studies with Liver Microsomes and Hepatocytes (e.g., Human, Rat, Dog)
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's metabolic clearance in the body. These assays typically involve incubating the compound with liver microsomes or hepatocytes from various species, including humans, rats, and dogs, to assess the rate of its disappearance over time. Microsomal assays are primarily used to evaluate phase I metabolism, which is largely driven by cytochrome P450 enzymes. Hepatocyte assays provide a more comprehensive picture by encompassing both phase I and phase II metabolic pathways. The data generated from these studies, such as the intrinsic clearance (CLint) and half-life (t1/2), are crucial for forecasting the in vivo pharmacokinetic profile of a compound. However, no such data has been published for 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol.
Identification and Characterization of Major Metabolites in Non-Human Systems
Following the determination of metabolic stability, the identification of major metabolites is a critical step. This process involves incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the metabolic profiles across different preclinical species and humans, researchers can identify any species-specific metabolites and ensure that the animal models used in toxicological studies are exposed to the same major metabolites as humans. This information is vital for the safety assessment of a new chemical entity. At present, the metabolic pathways and major metabolites of this compound have not been reported.
Enzyme Kinetics of Metabolic Transformations (e.g., Cytochrome P450 Enzymes)
To understand the specific enzymes responsible for a compound's metabolism, enzyme kinetic studies are performed. These investigations typically focus on the cytochrome P450 (CYP) family of enzymes, which are the primary drivers of drug metabolism. By incubating the compound with a panel of recombinant human CYP enzymes, the specific isoforms involved in its metabolism can be identified. Kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are determined to characterize the affinity of the compound for each enzyme and the efficiency of the metabolic reaction. This information is essential for predicting potential drug-drug interactions. The specific CYP enzymes involved in the metabolism of this compound are currently unknown.
In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Absorption, Distribution, Excretion)
In vivo pharmacokinetic studies in animal models such as rats, mice, or dogs are conducted to understand how a compound is absorbed, distributed throughout the body, metabolized, and excreted (ADME). Following administration of the compound, blood and tissue samples are collected over time to determine key pharmacokinetic parameters like bioavailability, volume of distribution, clearance, and elimination half-life. These studies provide a holistic view of the compound's behavior in a living organism and are critical for predicting its human pharmacokinetics and designing first-in-human clinical trials. There is no publicly available data on the in vivo pharmacokinetic profile of this compound in any animal model.
**future Directions and Emerging Research Avenues for 3 Amino 3 2,3 Dimethylphenyl Propan 1 Ol Research**
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol, future research will likely pivot towards greener and more atom-economical synthetic strategies. Current methodologies, while effective, may rely on stoichiometric reagents and harsh reaction conditions. Emerging research is expected to focus on catalytic asymmetric methods to produce enantiomerically pure forms of the compound.
One promising direction is the use of chemoenzymatic synthesis . This approach combines the selectivity of enzymes with the practicality of chemical synthesis. For instance, transaminases could be employed for the asymmetric amination of a suitable keto-alcohol precursor, offering high enantioselectivity under mild conditions. mdpi.com The coupling of enzymatic steps with chemical reductions can lead to highly efficient and sustainable routes to chiral amino alcohols. nih.govmdpi.com
Asymmetric organocatalysis represents another fertile ground for innovation. rsc.orgnih.gov Chiral organocatalysts, such as proline derivatives, can facilitate the enantioselective synthesis of key intermediates, avoiding the use of metal catalysts which can be toxic and difficult to remove from the final product. researchgate.net The development of novel organocatalytic methods for the synthesis of 3-amino-3-arylpropan-1-ol derivatives is an active area of research. nih.gov
Below is a comparative table of potential synthetic strategies that could be explored for this compound.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
| Asymmetric Hydrogenation | High efficiency and atom economy, well-established methodology. | Requires specialized catalysts and equipment, potential for metal contamination. |
| Organocatalysis | Metal-free, readily available catalysts, mild conditions. | Catalyst loading can be high, scalability may be a concern. |
| Chiral Auxiliary-Mediated Synthesis | Reliable and predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary, lower atom economy. |
Integration of Advanced Computational Modeling for Predictive Design and Optimization
Computational chemistry and molecular modeling are becoming indispensable tools in the design and optimization of new chemical entities. sysrevpharm.orgnih.govyoutube.com For this compound, in silico methods can provide profound insights into its structure-activity relationships (SAR) and guide the development of derivatives with tailored properties.
Molecular dynamics (MD) simulations can be employed to study the conformational landscape of the molecule and its interactions with biological targets. rsc.orgnih.govnottingham.ac.uk These simulations provide a dynamic picture of how the compound might bind to a receptor, revealing key interactions that contribute to its biological activity. This understanding is crucial for the rational design of more potent and selective analogs.
Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are other powerful computational tools. pharmacophorejournal.com By analyzing a set of related molecules with known activities, a pharmacophore model can be generated to identify the essential three-dimensional arrangement of chemical features required for biological activity. QSAR models can then be developed to quantitatively predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The following table outlines key computational approaches and their potential applications in the study of this compound.
| Computational Method | Application | Potential Insights |
| Molecular Dynamics (MD) Simulations | Studying protein-ligand interactions. | Binding modes, conformational changes, interaction energies. |
| Quantum Mechanics (QM) Calculations | Determining electronic properties and reaction mechanisms. | Charge distribution, reactivity, transition states. |
| Pharmacophore Modeling | Identifying key structural features for biological activity. | 3D arrangement of essential functional groups. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives. | Correlation between molecular descriptors and activity. |
Development of the Compound as a Tool for Chemical Biology and Systems Pharmacology
Chemical biology utilizes small molecules to probe and understand complex biological systems. This compound, with its specific stereochemistry and functional groups, could be developed into a valuable chemical tool. By modifying the core structure with reporter tags such as fluorescent dyes or biotin, researchers can create molecular probes to visualize and track its interactions within cells.
Furthermore, a systems pharmacology approach could be adopted to understand the broader biological effects of this compound. This involves integrating experimental data with computational models to predict how the molecule might affect various cellular pathways and networks. Such an approach can help to identify potential off-target effects and uncover novel therapeutic applications. The synthesis of various 3-amino-3-arylpropan-1-ol derivatives has been explored for potential biological activities, suggesting a rich field for further investigation. nih.govresearchgate.netgoogle.com
Potential for Expansion into Novel Catalyst and Ligand Design Platforms
The structural motif of 1,3-amino alcohols is a well-established platform for the design of chiral ligands in asymmetric catalysis. nii.ac.jprsc.org The presence of both a hydroxyl and an amino group allows for the formation of stable chelate complexes with a variety of metal centers. The chirality of this compound makes it an attractive candidate for development as a ligand in enantioselective transformations.
Future research could focus on synthesizing a library of ligands based on this scaffold and evaluating their performance in a range of asymmetric reactions, such as the addition of organometallic reagents to aldehydes and imines. mdpi.com The steric and electronic properties of the 2,3-dimethylphenyl group could impart unique selectivity and reactivity to the resulting metal complexes. The development of new chiral amino alcohol ligands is a continuous effort in the field of asymmetric synthesis. rsc.org
Q & A
Q. What are the primary synthetic routes for 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol, and how do reaction conditions affect yield and purity?
Methodological Answer: The compound is synthesized via two main routes:
- Nitro Reduction : Reduction of 3-Nitro-1-(2,3-dimethylphenyl)propan-1-ol using hydrogen gas with a palladium catalyst. Temperature (20–50°C) and pressure (1–3 atm) influence reaction speed and byproduct formation .
- Reductive Amination : Reaction of 3-(2,3-dimethylphenyl)propanal with ammonia or amines (e.g., methylamine) using sodium cyanoborohydride. pH control (6–8) and solvent polarity (methanol/water mixtures) are critical for selectivity .
Key Considerations : Optimize catalyst loading (5–10% Pd/C) and reaction time (12–24 hrs) to achieve >85% yield. Monitor purity via HPLC with C18 columns and aqueous acetonitrile gradients .
Q. What spectroscopic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 6.8–7.2 ppm), hydroxyl (δ 4.5–5.0 ppm), and amino groups (δ 1.8–2.2 ppm). ¹³C NMR confirms the quaternary carbon at C3 (δ 70–75 ppm) .
- IR : Peaks at 3300–3500 cm⁻¹ (O-H/N-H stretch) and 1600 cm⁻¹ (aromatic C=C) validate functional groups .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 180.2) confirms molecular weight. Fragmentation patterns distinguish regioisomers .
Q. What preliminary biological assays are recommended to evaluate the compound’s activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., MAPK) or proteases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (1–100 µM) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with ³H-labeled antagonists. Use HEK293 cells transfected with target receptors .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) at 24–48 hrs. Compare EC₅₀ values to analogs (Table 1) .
Advanced Research Questions
Q. How does the stereochemistry at the chiral center influence biological activity, and what methods resolve enantiomers?
Methodological Answer: The (R)-enantiomer shows 10–20× higher affinity for serotonin receptors than the (S)-form, as shown in radioligand assays . Resolution Methods :
Q. When encountering contradictory data in enzyme inhibition assays, what methodological approaches identify the source of inconsistency?
Methodological Answer:
- Assay Validation : Verify substrate stability (e.g., ATP depletion in kinase assays) via LC-MS. Include positive controls (staurosporine for kinases) .
- Compound Purity : Re-test batches with ≥95% HPLC purity. Impurities >2% (e.g., nitro precursors) may exhibit off-target effects .
- Buffer Conditions : Test phosphate vs. Tris buffers (pH 7.4–8.0). Divalent cations (Mg²⁺) can alter enzyme kinetics .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile?
Methodological Answer: Design analogs by:
- Substituent Variation : Replace 2,3-dimethylphenyl with halogenated (e.g., 4-F, 4-Cl) or methoxy groups to modulate lipophilicity (clogP 1.5–2.5) .
- Backbone Modifications : Introduce methyl groups to the propanol chain to alter steric effects. Compare IC₅₀ values (Table 1).
Q. Table 1: SAR of 3-Amino-3-(aryl)propan-1-ol Analogs
| Compound | Aryl Substituent | IC₅₀ (Kinase X, µM) | clogP |
|---|---|---|---|
| 3-Amino-3-(2,3-dimethylphenyl) | 2,3-diMe | 0.45 | 2.1 |
| 3-Amino-3-(4-fluorophenyl) | 4-F | 0.82 | 1.8 |
| 3-Amino-3-(4-chlorophenyl) | 4-Cl | 0.67 | 2.3 |
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
- Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent oxidation. Shelf life: 12 months .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA Code D001) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
